![molecular formula C36H26O3P2 B3030477 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan CAS No. 911397-27-8](/img/structure/B3030477.png)

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

説明

Synthesis Analysis

The synthesis of furan-based compounds is of significant interest due to their potential applications in various fields. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to create novel biobased furan polyesters is an innovative approach that highlights the versatility of furan derivatives in polymer synthesis . Additionally, the synthesis of pyrazoline derivatives based on dibenzofuran, as described in the second paper, involves characterizing the compounds using NMR, MS, and thermogravimetric analysis, which are common techniques that could also be applied to the synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their physical properties and applications. The crystallographic analysis of 2,3-diphenylphenanthro[9,10-b]furans reveals a slightly twisted helicene-like structure, which forms a columnar stacking in the crystal . This information suggests that similar structural analyses could be conducted on this compound to understand its stacking behavior and molecular conformation.

Chemical Reactions Analysis

The reactivity of furan derivatives is another area of interest. The papers do not directly address the chemical reactions of this compound, but they do provide examples of reactions involving related compounds. For instance, the preparation of 2,3-diphenylphenanthro[9,10-b]furans involves reactions with benzylidenetriphenylphosphoranes and subsequent reactions to introduce various functional groups . These methodologies could potentially be adapted for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are key to their potential applications. The novel biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan exhibit specific physical properties influenced by the methylene units in the dicarboxylic segments . Similarly, the pyrazoline derivatives based on dibenzofuran show high fluorescence quantum yields and excellent thermal stability, making them suitable for use as fluorescent probes and optoelectronic materials . These findings suggest that this compound could also possess unique physical and chemical properties that merit further investigation.

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan and its derivatives have been extensively studied for their application in OLEDs, particularly as host materials for blue and green phosphorescent OLEDs. These compounds are noted for their high triplet energy, thermal stability, and the ability to enhance the efficiency and stability of OLED devices.

Blue Phosphorescent OLEDs : A study introduced a dibenzofuran-based host material, specifically designed for blue phosphorescent OLEDs, demonstrating high triplet energy and stable film morphology, leading to improved device performance with a significant quantum efficiency enhancement (Jeong & Lee, 2013).

Green Phosphorescent OLEDs : Another research focused on novel tetraphenyl silicon derivatives, including a compound coupled with dibenzofuran moieties, as hosts in green-emitting OLEDs. The study highlighted the high triplet energy states and thermal stability of these compounds, contributing to superior device efficiency and luminance (Ding et al., 2020).

Hole Transporting and Blocking Materials

The dibenzofuran derivatives have also been explored as hole-transporting and hole-blocking materials in OLEDs due to their high thermal decomposition temperatures and favorable energy levels, which are crucial for enhancing the luminance and efficiency of electroluminescent devices.

Hole-Transporting Materials : Research on dibenzofuran derivatives with triphenylamine substituents revealed their potential as efficient hole-transporting materials, characterized by high thermal stability and significant electroluminescent device performance (Yun et al., 2020).

Hole-Blocking Materials : A study on asymmetrically difunctionalized dibenzo[b,d]furan-based materials highlighted their high thermal stability, deep HOMO energy levels, and high triplet energies, making them excellent candidates for hole-blocking layers in high-performance blue phosphorescent OLEDs (Hong et al., 2020).

Organic Thin-Film Transistors (OTFTs)

Dibenzo[b,d]furan derivatives have been investigated for their application in OTFTs. Their incorporation into OTFT devices has been shown to enhance carrier transport ability, thermal stability, and overall device performance due to their rigid planarity and excellent film-forming properties.

- OTFT Applications : A novel anthracene derivative integrated with dibenzo[b,d]furan units demonstrated promising results in OTFTs, offering decent hole mobility and remarkable thermal stability, indicating its potential in organic electronics (Zhao et al., 2017).

作用機序

Target of Action

It is known to be used in the field of optoelectronic materials, particularly in the development of organic light-emitting diodes (oleds) .

Mode of Action

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is utilized as a host material in the fabrication of OLEDs . It interacts with other components in the OLED structure to facilitate the emission of light.

Biochemical Pathways

Instead, it plays a role in the physical and chemical processes that lead to light emission in OLED devices .

Result of Action

The use of this compound in OLEDs contributes to their high efficiency and long-lived blue phosphorescent emission . This is a result of the compound’s interaction with other materials in the OLED structure.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the storage temperature for the compound is recommended to be room temperature, preferably in a cool and dark place . The compound’s performance in an OLED can also be affected by factors such as the presence of moisture, oxygen, and the operational temperature of the device .

特性

IUPAC Name |

2,8-bis(diphenylphosphoryl)dibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26O3P2/c37-40(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)39-35)41(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAJGVRFXREWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

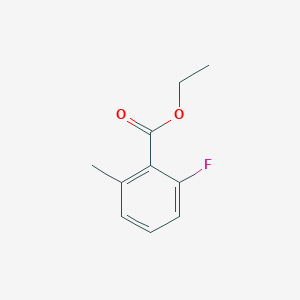

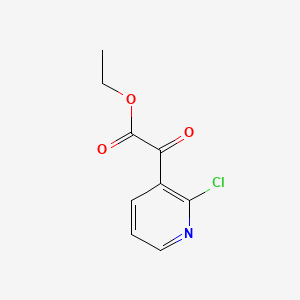

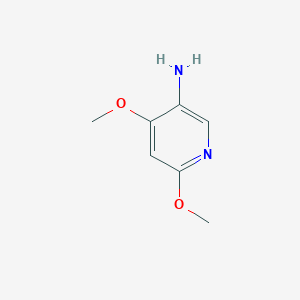

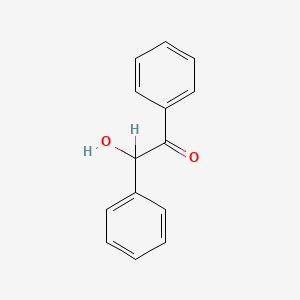

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B3030413.png)